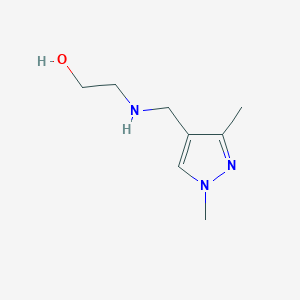
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide, also known as DMPST, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are compounds that contain a sulfonamide functional group (-SO2NH2). Sulfonamides have been widely used in medicinal chemistry due to their ability to inhibit enzymes and receptors, and their potential to act as antibacterial, antifungal, and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide involves its ability to selectively bind to and inhibit certain types of ion channels. This inhibition leads to a decrease in the flow of ions across the cell membrane, which can affect neuronal signaling and lead to various physiological effects. The exact mechanism by which this compound binds to ion channels is still under investigation, but it is believed to involve interactions with specific amino acid residues within the channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, particularly on neuronal signaling. Inhibition of voltage-gated sodium channels by this compound can lead to a decrease in the generation and propagation of action potentials, which are the electrical signals that allow neurons to communicate with each other. Inhibition of TRP channels by this compound can affect the perception of pain and temperature, as well as the regulation of calcium signaling within neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide in lab experiments is its ability to selectively inhibit certain types of ion channels, which can provide insights into the specific roles of these channels in physiological processes. However, one of the limitations of using this compound is its potential off-target effects on other ion channels or proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide, including the development of more selective and potent inhibitors of specific ion channels, the investigation of the role of ion channels in various neurological disorders, and the exploration of the potential therapeutic applications of this compound and related compounds. Additionally, further studies are needed to elucidate the exact mechanism by which this compound binds to ion channels and to identify potential off-target effects of this compound.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the key areas of research involving this compound is the study of ion channels, which are proteins that are responsible for the movement of ions across cell membranes. This compound has been shown to selectively inhibit certain types of ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels. These channels play important roles in neuronal signaling and can be implicated in various neurological disorders such as pain, epilepsy, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-12-11-13(2)20(18-12)17(21)16-15(9-10-24-16)25(22,23)19(3)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISWHHHMVEAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3216650.png)






![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216700.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3216706.png)

![1-[(1,3-benzodioxol-5-yloxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B3216720.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3216728.png)